Product packaging for Methyl 2-(1-adamantyl)acetate(Cat. No.:CAS No. 27174-71-6)

Methyl 2-(1-adamantyl)acetate

Cat. No.: B1582258
CAS No.: 27174-71-6
M. Wt: 208.3 g/mol
InChI Key: MZIVXJGBKLZCKF-UHFFFAOYSA-N
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Description

Methyl 2-(1-adamantyl)acetate is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B1582258 Methyl 2-(1-adamantyl)acetate CAS No. 27174-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1-adamantyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-15-12(14)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIVXJGBKLZCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181644
Record name Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID80181644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27174-71-6
Record name Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways Involving Methyl 2 1 Adamantyl Acetate

Precursor Synthesis and Esterification Strategies

The formation of Methyl 2-(1-adamantyl)acetate (B14764164) is fundamentally dependent on the availability of its corresponding carboxylic acid, 1-adamantylacetic acid, and the efficiency of the chosen esterification method.

Routes to 1-Adamantylacetic Acid and Its Derivatives

1-Adamantylacetic acid serves as the primary precursor for the synthesis of Methyl 2-(1-adamantyl)acetate. Convenient methods for its synthesis have been described, often starting from other adamantane (B196018) derivatives. nih.gov For instance, synthetic routes can be initiated from precursors like 1-adamantanol (B105290) or 1-bromoadamantane (B121549). dtic.mil One established method involves the reaction of 1-bromoadamantane with tris(trimethylsilyloxy)ethylene to yield α-hydroxy-1-adamantane acetic acid, which can then be processed further. who.int Another approach starts from 1-adamantanecarboxylic acid, which is hydroxylated and then converted through a one-pot method to an acetyl derivative that is subsequently oxidized. who.int The synthesis of related dicarboxylic acids, such as 3-carboxymethyl-1-adamantylcarboxylic acid, can also be achieved from 1-adamantylacetic acid or via Koch-Haaf reactions on 1-hydroxyadamantane derivatives. samgtu.ruresearchgate.net

Esterification Protocols for this compound Formation

The conversion of 1-adamantylacetic acid to its methyl ester is a critical step, typically achieved through protocols such as the Fischer-Speier esterification. fossee.in

The most common method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification, which involves an acid catalyst. masterorganicchemistry.comathabascau.ca For the synthesis of this compound, this involves reacting 1-adamantylacetic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.comathabascau.ca To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used as the solvent. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com A proton transfer occurs, followed by the elimination of a water molecule to form the protonated ester, which is then deprotonated to yield the final product. masterorganicchemistry.com The presence of water, a byproduct, can inhibit the catalytic activity of sulfuric acid, so reaction conditions are often optimized to remove it. researchgate.net

Table 1: Key Aspects of Acid-Catalyzed Esterification

Feature Description Reference
Reaction Type Fischer-Speier Esterification masterorganicchemistry.com
Reactants 1-Adamantylacetic Acid, Methanol fossee.in
Catalysts Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) masterorganicchemistry.com
Key Principle Equilibrium reaction, driven by excess alcohol or water removal masterorganicchemistry.comathabascau.ca
Mechanism Protonation -> Nucleophilic Attack -> Proton Transfer -> Elimination of Water masterorganicchemistry.com

An alternative strategy for ester formation involves the use of acid anhydrides. While direct synthesis of this compound from 1-adamantylacetic acid and an anhydride (B1165640) isn't the most common route, related transformations highlight the utility of anhydride intermediates. For example, 1-adamantanol can be reacted with acetic anhydride in the presence of sulfuric acid to form 1-acetoxyadamantane. google.com In a more complex scenario, 1-adamantylacetic acid can undergo self-acylation in a trifluoroacetic anhydride medium, catalyzed by triflic acid. researchgate.net This process forms a mixed anhydride which can then react with alcohols like methanol to yield the corresponding ester derivatives. researchgate.net This indicates a potential, albeit less direct, pathway where the carboxylic acid is first activated as an anhydride before reacting with methanol to form the final ester.

Nucleophilic Reactions and Transformations of this compound

The ester functional group in this compound allows for various nucleophilic reactions, enabling its use as a building block in the synthesis of more complex adamantane derivatives.

Reactions with Nitriles in the Presence of Bases

A significant transformation of this compound is its reaction with nitriles, such as acetonitrile (B52724), in the presence of a strong base. researchgate.net Research has shown that when this compound reacts with acetonitrile using sodium hydride (NaH) as a base in a toluene (B28343) solvent, a condensation reaction occurs. researchgate.netresearchgate.net This reaction yields 4-(1-adamantyl)-3-oxobutanenitrile as the main product. researchgate.netlookchem.com

Table 2: Reaction of this compound with Acetonitrile

Parameter Details Reference
Reactants This compound, Acetonitrile researchgate.net
Base Sodium Hydride (NaH) researchgate.net
Solvent Toluene researchgate.net
Primary Product 4-(1-Adamantyl)-3-oxobutanenitrile researchgate.netlookchem.com
Side Product 2-(1-Adamantyl)-N-(E-1-cyanoprop-1-ene-2-yl)acetamide researchgate.netresearchgate.net
Yield (Primary) 42% researchgate.net
Formation of Keto Nitriles from this compound

A significant reaction of this compound is its condensation with acetonitrile to form β-keto nitriles. These products are valuable building blocks for the synthesis of various heterocyclic compounds. In a key synthetic route, this compound reacts with acetonitrile in the presence of a strong base, such as sodium hydride, to yield 4-(1-adamantyl)-3-oxobutanenitrile. nih.gov This reaction, however, is not perfectly efficient, with the yield of the desired keto nitrile being moderate due to the concurrent formation of side products. nih.gov

The reaction involving the homologous ester, methyl adamantane-1-carboxylate, proceeds similarly to give 3-(1-adamantyl)-3-oxopropanenitrile. nih.gov

Table 1: Keto Nitrile Synthesis from Adamantane Esters

Starting Material Product Yield Reference
This compound 4-(1-adamantyl)-3-oxobutanenitrile 42% nih.gov
Methyl adamantane-1-carboxylate 3-(1-adamantyl)-3-oxopropanenitrile 75% nih.gov
Elucidation of Side Product Structures via X-ray Diffraction Analysis

The condensation reaction between this compound and acetonitrile is complicated by the formation of a significant side product, which was identified as 2-(1-adamantyl)-N-(E-1-cyanoprop-1-ene-2-yl)acetamide. nih.gov The definitive structure of this amide was established through single-crystal X-ray diffraction analysis. nih.gov The formation of this byproduct occurs when the enolate of acetonitrile attacks the ester, and the resulting intermediate undergoes further reaction and acylation with another molecule of the starting ester. nih.gov The elucidation of this structure was crucial for understanding the complete reaction pathway and for optimizing conditions to favor the desired keto nitrile. nih.gov

Reactions with Hydrazides to Form Adamantane-Containing Scaffolds

The conversion of esters to hydrazides via reaction with hydrazine (B178648) hydrate (B1144303) is a fundamental transformation in organic synthesis for creating scaffolds used in medicinal chemistry. While specific literature detailing the reaction of this compound with hydrazides is not prevalent, the reaction is expected to proceed analogously to closely related adamantane esters. The standard method involves the hydrazinolysis of the ester functional group.

For instance, the closely related compound, methyl adamantane-1-carboxylate, is readily converted to adamantane-1-carbohydrazide (B96139) by treatment with hydrazine hydrate. nih.govnih.gov This established reaction provides a strong precedent for the synthesis of 2-(1-adamantyl)acetohydrazide (B97387) from this compound. This resulting hydrazide would be a key precursor for synthesizing a variety of biologically relevant molecules, such as hydrazide-hydrazones and 1,3,4-oxadiazoles. nih.govnih.gov

Advanced Coupling Reactions for Adamantane Derivatives

The adamantane scaffold, often prepared from precursors like this compound, is frequently incorporated into larger molecules using advanced cross-coupling reactions. These methods are essential for creating functionalized adamantane derivatives for various applications.

Exploration of Negishi Cross-Coupling in Adamantane Functionalization

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been effectively applied to the functionalization of the adamantane framework. nih.gov A reliable method for this process involves the preparation of adamantylzinc reagents. acs.org These organometallic nucleophiles are typically generated by reacting an adamantyl halide, such as 1-bromoadamantane, with magnesium in the presence of lithium chloride, followed by transmetalation with zinc chloride. acs.org

These adamantylzinc reagents can then be coupled with various aryl and heteroaryl electrophiles in a palladium-catalyzed Negishi reaction. acs.org This strategy allows for the direct and selective attachment of the bulky adamantyl group to diverse molecular structures. nih.gov

Investigation of Friedel-Crafts Alkylation for Adamantane Moiety Introduction

Friedel-Crafts alkylation is a classic and direct method for attaching the adamantane moiety to aromatic rings. molport.com In this electrophilic aromatic substitution reaction, an adamantyl cation is generated from a precursor like 1-bromoadamantane or 1-adamantanol in the presence of a catalyst. molport.com

Lewis acids such as aluminum chloride (AlCl₃) or strong Brønsted acids are commonly used to facilitate the reaction. molport.com For example, p-(1-Adamantyl)toluene can be synthesized by reacting 1-adamantyl chloride with toluene using AlCl₃ as a catalyst. This method provides a straightforward route to arylated adamantanes, which are important intermediates in polymer and pharmaceutical chemistry.

Application of Suzuki Coupling in Syntheses of Adamantane-Containing Systems

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern synthetic chemistry that has been utilized in the synthesis of adamantane-containing systems. A key innovation in this area is the development of highly effective palladium catalysts supported by bulky, electron-rich phosphine (B1218219) ligands that incorporate the adamantyl group itself.

Ligands such as adamantyl-containing phosphines or Schiff bases enhance the stability and activity of the palladium catalyst. These robust catalytic systems are capable of coupling adamantyl derivatives with a wide range of partners, including challenging substrates like aryl chlorides, to form complex biaryl structures.

Derivatization and Analog Synthesis of Methyl 2 1 Adamantyl Acetate

Functionalization Strategies for the Adamantane (B196018) Core

The inert C-H bonds of the adamantane cage present a significant challenge for selective functionalization. However, various methods have been developed to introduce new functional groups at specific positions.

Site-Selective Hydroxylation via Biocatalysis

Biocatalysis has emerged as a powerful tool for the regioselective hydroxylation of unactivated C-H bonds in adamantane derivatives. Cytochrome P450 enzymes, in particular, have demonstrated remarkable efficiency and selectivity in this regard. While adamantane and simple adamantanols are often poor substrates, the introduction of a directing group, such as the methyl acetate (B1210297) moiety in methyl 2-(1-adamantyl)acetate (B14764164), can significantly enhance reactivity and guide the oxidation to a specific site. researchgate.netresearchgate.netscispace.com

Research has shown that the cytochrome P450 enzyme CYP101B1 can effectively hydroxylate methyl 2-(1-adamantyl)acetate. researchgate.netscispace.com The ester group directs the enzyme to hydroxylate the adamantane core, with a notable preference for the C4 position (trans to the substituent). researchgate.netresearchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, which often require harsh conditions and lack selectivity.

Whole-cell biocatalytic systems are often employed to facilitate these transformations in good yields. researchgate.netresearchgate.net For instance, various Streptomyces species have been identified as effective biocatalysts for the hydroxylation of adamantane and its derivatives. nih.gov The use of detergents like Tween 60 has been shown to increase the hydroxylation activity of these microbial systems. nih.gov

Table 1: Biocatalytic Hydroxylation of Adamantane Derivatives

Substrate Biocatalyst Major Product Reference
This compound CYP101B1 4-hydroxy metabolite researchgate.netresearchgate.netscispace.com
Adamantane Streptomyces griseoplanus AC122 1-Adamantanol (B105290) nih.gov

Multi-Directional Synthesis Approaches for Polyfunctionalized Adamantanes

The synthesis of polyfunctionalized adamantanes is crucial for developing complex molecules with tailored properties. One strategy involves the use of pre-functionalized adamantane derivatives as starting materials. For example, 1,3-disubstituted adamantanes are valuable precursors that offer high reaction selectivity and reduce the formation of byproducts. acs.org

Another approach involves sequential reactions to introduce multiple substituents onto the adamantane core. For instance, successive Michael reactions have been employed to construct poly-functionalized bicyclo[3.3.1]nonenes, which can then be converted to adamantane structures. jst.go.jp Furthermore, the functionalization of adamantane can be achieved through reactions like bromination followed by substitution, or through rearrangements of related polycyclic systems. nih.govmdpi.com The synthesis of 1,3,5,7-tetrasubstituted adamantane derivatives has been described, starting from adamantane and proceeding through a series of steps to yield a tetrafunctionalized scaffold. nih.govacs.org These scaffolds are valuable for creating multivalent molecules for applications in areas like drug delivery and receptor binding studies. acs.org

Modification of the Ester Moiety for Novel Analogs

The ester group of this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of analogs with different physicochemical properties.

Amide Formation from this compound

The conversion of the ester group to an amide is a common and important transformation. Amides are generally more stable towards hydrolysis than esters. The reaction of this compound with various primary or secondary amines, often under heating or with the aid of a catalyst, can yield the corresponding N-substituted 2-(1-adamantyl)acetamides. This transformation is a key step in the synthesis of various biologically active molecules and building blocks for larger structures like peptidomimetics. researchgate.netacs.org

Substrate Engineering Through Ester and Amide Directing Groups

The ester and amide functionalities in adamantane derivatives can act as directing groups in C-H functionalization reactions, influencing the regioselectivity of both biocatalytic and chemical transformations. researchgate.netcuni.cz In biocatalytic hydroxylations with cytochrome P450 enzymes, the ester or amide group can orient the substrate within the enzyme's active site, leading to selective oxidation at a distal C-H bond. researchgate.netresearchgate.netscispace.comscispace.com

For example, studies with CYP101B1 have shown that while adamantane itself is a poor substrate, derivatives like this compound and N-(1-adamantyl)acetamide are oxidized with higher activity and selectivity. researchgate.netresearchgate.netscispace.com The nature of the ester or amide can also influence the binding affinity and catalytic efficiency. For instance, this compound was found to bind to CYP101B1 with a significantly higher affinity than 1-adamantyl methyl ketone. scispace.com

In metal-catalyzed C-H functionalization, amide groups, particularly those derived from picolylamine, can act as bidentate directing groups, facilitating the palladium-catalyzed arylation of the adamantane framework. cuni.cz

Table 2: Effect of Directing Groups on CYP101B1-Catalyzed Oxidation

Substrate Key Feature Outcome Reference
Adamantane No directing group Poor substrate, low activity researchgate.netresearchgate.net
This compound Ester directing group More active, majority 4-hydroxy metabolite researchgate.netresearchgate.netscispace.com

Incorporation into Larger Molecular Architectures

The unique properties of the adamantane cage, such as its rigidity and lipophilicity, make it an attractive building block for the construction of larger and more complex molecular architectures. wikipedia.org this compound and its derivatives can be incorporated into polymers, dendrimers, and other supramolecular structures.

Adamantane-containing polymers often exhibit high thermal stability and high glass transition temperatures (Tg). rsc.orgresearchgate.net For example, adamantane-based polyamides have been synthesized through condensation polymerization of adamantane diamine monomers with dicarboxylic acids. impactfactor.org The adamantyl group can be incorporated into the polymer backbone or as a pendant group. researchgate.net

Furthermore, polyfunctional adamantane derivatives serve as rigid scaffolds for the assembly of multivalent systems. nih.govacs.org These scaffolds can be used to present multiple copies of a bioactive molecule, such as a peptide, to enhance its interaction with biological targets. The synthesis of such structures often involves the stepwise functionalization of the adamantane core, followed by the attachment of the desired molecular fragments. nih.govacs.org

Synthesis of Complex Adamantane-Thiazolium Ring Derivatives

The structural framework of this compound can be integrated into intricate heterocyclic systems such as thiazolium salts. These compounds are of interest in medicinal chemistry due to the role of the thiazolium moiety in biochemistry, notably in thiamine (B1217682) (vitamin B1) dependent enzymatic reactions. researchgate.net

A key example of such a derivative is a complex molecule where the 2-(1-adamantyl)acetyl group is attached as an ester to a substituted thiazolium salt. researchgate.net The synthesis involves the esterification of a hydroxyl-functionalized thiazole (B1198619) derivative with 2-(1-adamantyl)acetic acid (obtained from the hydrolysis of this compound) or its more reactive acyl chloride equivalent. The resulting product is a quaternary thiazolium salt that incorporates the adamantane moiety via an acetoxyethyl linker. researchgate.net

The structure of this complex derivative, 5-(2-(2-((3R,5R,7R)-adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide, highlights a sophisticated derivatization strategy. researchgate.net The adamantane group's rigid and lipophilic nature is combined with the reactive potential of the thiazolium ring. researchgate.net

Table 1: Identification of an Adamantane-Thiazolium Derivative

Parameter Information Source
Compound Name 5-(2-(2-((3R,5R,7R)-adamantan-1-yl)acetoxy)ethyl)-4-methyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide researchgate.net
Synonym 2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl 2-(1-adamantyl)acetate;bromide researchgate.net
Molecular Formula C26H32BrNO4S (as bromide salt) Inferred
Parent Compound This compound researchgate.net

| Key Moieties | Adamantane, Acetate Linker, Thiazolium Ring, Phenacyl Group | researchgate.net |

Synthesis of Adamantane-Containing Ureas

Adamantane-containing ureas are a class of compounds investigated for various biological activities. A general and effective pathway to these structures from this compound involves a multi-step synthesis centered around the Curtius rearrangement. nih.govwikipedia.org This chemical reaction transforms a carboxylic acid into an isocyanate, which is a direct precursor to ureas. nih.gov

The synthetic sequence begins with the hydrolysis of the starting ester, this compound, to its corresponding carboxylic acid, 2-(1-adamantyl)acetic acid. This acid is then activated, typically by conversion to its acyl chloride using a reagent like thionyl chloride (SOCl₂). researchgate.net

The crucial step is the Curtius rearrangement. The acyl chloride is reacted with an azide (B81097) source, such as sodium azide (NaN₃), to form an intermediate acyl azide. wikipedia.orgresearchgate.net Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form the highly reactive 1-(isocyanatomethyl)adamantane. wikipedia.orgresearchgate.net This rearrangement proceeds with the retention of the migrating group's stereochemistry and is a reliable method for producing isocyanates from carboxylic acids. nih.gov

In the final step, the isocyanate intermediate is not isolated but is reacted in situ with a primary or secondary amine. This nucleophilic addition of the amine to the isocyanate group readily forms the stable 1,3-disubstituted urea (B33335) derivative. wikipedia.orgnih.gov This synthetic strategy allows for the creation of a diverse library of adamantane-containing ureas by varying the amine component used in the final step.

Table 2: Representative Synthesis of an Adamantane-Containing Urea via Curtius Rearrangement

Step Reaction Reagents/Conditions Intermediate/Product Source
1 Ester Hydrolysis NaOH or KOH, H₂O/Alcohol, Heat 2-(1-Adamantyl)acetic acid nih.gov
2 Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride, Reflux 2-(1-Adamantyl)acetyl chloride researchgate.net
3 Curtius Rearrangement Sodium azide (NaN₃), Toluene (B28343), Heat 1-(Isocyanatomethyl)adamantane wikipedia.orgresearchgate.net

Biocatalytic Transformations and Biotransformation Studies of Methyl 2 1 Adamantyl Acetate

Cytochrome P450-Mediated Oxidation Pathways

The cytochrome P450 monooxygenase CYP101B1, originating from Novosphingobium aromaticivorans, has been identified as an effective biocatalyst for the oxidation of various adamantane (B196018) derivatives. scispace.comadelaide.edu.au While simple substrates like adamantane and adamantanols are poorly oxidized by this enzyme, the introduction of a carbonyl-containing substituent, such as in Methyl 2-(1-adamantyl)acetate (B14764164), significantly enhances catalytic activity. scispace.comadelaide.edu.auresearchgate.net

CYP101B1 demonstrates notable catalytic efficiency with Methyl 2-(1-adamantyl)acetate. The substrate induces an almost complete shift of the enzyme to its high-spin form, indicating effective binding. scispace.com It binds with a thirty-fold higher affinity than 1-adamantyl methyl ketone. scispace.com The catalytic turnover is robust, with high NADH oxidation activity and a product formation rate of 704 ± 28 min⁻¹. scispace.com Furthermore, the reaction with this compound exhibits the highest total turnover number (TTN) among a range of tested adamantyl esters and ketones, reaching 16,500. scispace.comresearchgate.net This high TTN indicates that the enzyme is not rapidly deactivated by the substrate. scispace.com

Table 1: Biocatalytic Parameters of CYP101B1 with Adamantane Derivatives Interactive table: Click on headers to sort data.

Substrate Kd (μM) NADH Oxidation Rate (min⁻¹) Coupling Efficiency (%) Product Formation Rate (min⁻¹) TTN (in vitro)
This compound 0.5 ± 0.1 945 ± 40 75 ± 3 704 ± 28 16500
1-Adamantyl methyl ketone 15 ± 1 834 ± 35 55 ± 2 459 ± 20 10100
1-Adamantyl acetate (B1210297) 3.9 ± 0.4 1300 ± 50 63 ± 2 821 ± 35 9850
1-Adamantyl isobutyrate 1.6 ± 0.2 1360 ± 60 99 ± 4 1350 ± 60 4130
2-Adamantyl acetate 12 ± 1 1020 ± 45 86 ± 3 877 ± 40 11400
2-Adamantyl isobutyrate 5.8 ± 0.6 1040 ± 45 69 ± 3 720 ± 30 5900

Data sourced from Sarkar et al. (2020). scispace.com

A key feature of the CYP101B1-catalyzed oxidation of this compound is its regioselectivity. The reaction primarily targets the unactivated C-H bonds of the adamantyl cage. researchgate.net The oxidation of this compound yields two main hydroxylated products in a ratio of 84:16. scispace.com The major product results from hydroxylation at the C-4 position (trans-4-hydroxy), demonstrating the enzyme's ability to direct oxidation to a specific site remote from the directing group. scispace.comadelaide.edu.au This is a significant improvement in selectivity compared to the oxidation of 1-adamantyl methyl ketone. scispace.com

The ester group in this compound plays a crucial role as a "directing group." researchgate.net It is proposed that the carbonyl functionality interacts with hydrogen bond donors within the CYP101B1 active site, anchoring the substrate in a specific orientation. uq.edu.auacs.org This strategic positioning facilitates efficient and selective oxidation of otherwise unactivated C-H bonds. researchgate.net The use of such ester directing groups significantly boosts the affinity, activity, and coupling efficiency of CYP101B1 for adamantyl frameworks when compared to the parent adamantanols, which are poor substrates. researchgate.netresearchgate.net Studies on various adamantyl esters have shown that modifications to the ester group can fine-tune binding and catalysis; for instance, this compound was found to bind with the highest affinity among several derivatives tested. scispace.com

Whole-Cell Biocatalytic Systems for Product Generation

For practical synthesis, whole-cell biocatalytic systems are frequently employed. researchgate.netucl.ac.uk These systems utilize microorganisms, typically engineered E. coli, to express the necessary enzymes, such as CYP101B1 and its electron transfer partners (ferredoxin and ferredoxin reductase). acs.org This approach circumvents the need to purify the enzymes and provides the required cofactors like NADH in situ. ucl.ac.uk Whole-cell biocatalytic reactions have been successfully used to generate hydroxylated products of adamantyl esters, including the metabolites of this compound, in good yields. researchgate.net

Biological Activity and Structure Activity Relationship Sar Studies of Adamantane Derivatives

Antiviral Activities and Mechanisms of Action

Adamantane (B196018) derivatives were among the first synthetic antiviral drugs to be discovered and have been pivotal in the study of viral replication mechanisms. nih.gov Their activity spans several types of viruses, although they are most famously associated with the influenza A virus.

The primary mechanism of antiviral action for early adamantane derivatives like Amantadine (B194251) and Rimantadine is the inhibition of the influenza A virus M2 protein. nih.govnih.gov The M2 protein functions as a proton-selective ion channel that is crucial for the early stages of the viral life cycle. mdpi.comresearchgate.net After the virus enters a host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. researchgate.net This acidification process is essential for uncoating, which is the release of the viral RNA into the host cell's cytoplasm, a critical step for replication. researchgate.net

Amantadine and Rimantadine block this M2 ion channel, preventing the influx of protons and thereby halting the uncoating process. nih.govnih.govresearchgate.net The adamantane cage itself is believed to fit within the pore of the tetrameric M2 helix bundle, physically obstructing the channel. nih.gov The charged amino group also contributes to this blockade by creating a positive electrostatic potential. researchgate.net This action effectively traps the virus in the endosome, preventing it from replicating. researchgate.net

While the M2 protein is the classical target, research has shown that adamantane derivatives can inhibit other viruses through different mechanisms. For instance, certain derivatives have demonstrated activity against HIV-1 by blocking an early step of replication, possibly as membranotropic drugs that prevent the transport of Gag proteins. nih.gov Others have been developed that show efficacy against poxviruses by potentially targeting the p37 major envelope protein, which is necessary for the replication of viral particles. researchgate.net

Table 1: Antiviral Activity of Selected Adamantane Derivatives

Compound/Derivative Virus Target Mechanism/Target Protein Reported Activity (IC₅₀)
Amantadine Influenza A M2 Ion Channel Blocker ~1 µg/mL
Rimantadine Influenza A M2 Ion Channel Blocker 2- to 8-fold more active than Amantadine
Amant (Polyanionic derivative) HIV-1 Blocks early replication step 2-6 µg/mL
Amant (Polyanionic derivative) HIV-2 Blocks early replication step 93 µg/mL
Synthetic Adamantane Derivatives Vaccinia Virus p37 Envelope Protein Inhibitor 0.133 - 0.515 µM

Antibacterial Efficacy and Targeted Interactions

The lipophilic nature of the adamantane moiety allows it to interact with bacterial cell membranes and intracellular targets, leading to the exploration of its antibacterial properties. mdpi.com Adamantane derivatives have shown efficacy against a range of bacteria, particularly Gram-positive strains. mdpi.comtandfonline.com

Research has demonstrated that certain adamantane-linked isothiourea derivatives possess potent, broad-spectrum antibacterial activity. acs.org The mechanism of action for some of the most potent adamantane derivatives involves the inhibition of essential bacterial enzymes. Studies have identified bacterial DNA gyrase and topoisomerase IV as key targets. nih.gov These enzymes are critical for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. The inhibitory activity (IC₅₀) of one such derivative against DNA gyrase and topoisomerase IV was measured at 6.20 µM and 9.40 µM, respectively. nih.gov

The structure-activity relationship in this context often depends on the nature of the substituents attached to the adamantane core. For example, in a series of synthesized hydrazide–hydrazones, a derivative with a free amino group (hydrazide 19) showed strong activity against Gram-positive bacteria. mdpi.com The substitution of this amino group led to a decrease in antibacterial potency, highlighting the importance of specific functional groups for targeted interactions. mdpi.com

Table 2: Antibacterial Activity of Adamantane Derivatives

Derivative Type Bacterial Strain(s) Target/Mechanism Reported Activity (MIC)
Adamantane-linked Isothioureas Broad-spectrum Not specified Potent activity reported
Hydrazide-hydrazone derivatives Gram-positive bacteria Not specified 62.5–1000 µg/mL
Schiff base derivative (Compound 9) S. epidermidis Not specified 62.5 µg/mL
Adamantane derivatives (Compounds 6, 7, 9, 14a, 14b) MDR Pathogens DNA Gyrase, Topoisomerase IV < 0.25 µg/mL

Anticancer Properties and Cellular Pathways

The adamantane scaffold has been incorporated into numerous compounds designed as anticancer agents due to its ability to increase lipophilicity and facilitate passage through cell membranes. nih.govnih.gov These derivatives have been shown to exert cytotoxic effects on various human cancer cell lines through diverse cellular pathways. researchgate.netacs.orgnih.gov

One key area of research involves adamantane derivatives that target specific cellular signaling pathways implicated in cancer progression. For example, adamantane-linked isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, which is involved in inflammation and tumor promotion. nih.gov Other adamantyl derivatives, such as Adaphostin and Adarotene, represent different strategies to combat cancer cell proliferation. nih.govacs.org

Another identified target is the sigma-2 receptor, which is overexpressed in many types of tumor cells. Adamantane has been used as a scaffold to synthesize ligands that bind to this receptor, opening possibilities for targeted drug delivery or tumor imaging. researchgate.netresearchgate.net Furthermore, some adamantane derivatives have been found to inhibit soluble epoxide hydrolase (sEH), an enzyme whose inhibition is linked to anti-inflammatory effects that can be beneficial in cancer therapy. nih.gov

Table 3: Anticancer Activity of Selected Adamantane Derivatives

Derivative Cancer Cell Line(s) Cellular Target/Pathway Reported Activity (IC₅₀)
4-bromobenzyl isothiourea analogue PC-3, HepG-2, MCF-7, HeLa Not specified < 25 µM
Adamantyl isothiourea (Compound 5) Hep-G2 (Hepatocellular carcinoma) TLR4-MyD88-NF-κB signaling 7.70 µM
Adamantyl isothiourea (Compound 6) Hep-G2 (Hepatocellular carcinoma) TLR4-MyD88-NF-κB signaling 3.86 µM
4C- & 6C-spacer derivatives HCT116 (Colorectal carcinoma) Induces apoptosis 39.7 µM and 28.5 µM

Receptor-Ligand Interactions in Vitamin D Receptor Modulation

The vitamin D receptor (VDR) is a nuclear receptor that mediates the biological effects of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃). nih.gov Ligands for the VDR have therapeutic potential for a range of conditions, but their use can be limited by side effects like hypercalcemia. nih.govnih.gov To develop more selective VDR modulators, researchers have designed vitamin D analogs incorporating a bulky adamantane ring in the side chain. nih.govnih.govresearchgate.net The rationale is that the large adamantane group can interfere with the conformational changes of the VDR, particularly involving the activation function 2 (AF-2) domain (helix 12), which is necessary for coactivator recruitment and full receptor activation. nih.govnih.govacs.org

The introduction of an adamantane ring into the side chain of vitamin D analogs can produce a spectrum of activities, ranging from full agonism to partial agonism and antagonism. nih.gov Partial agonists are compounds that bind to the VDR and induce a response, but with lower efficacy than the natural hormone 1,25(OH)₂D₃. nih.govacs.org For example, the 25-adamantyl-23,23,24,24-tetradehydro-19-norvitamin D derivative ADTK1 showed high VDR affinity and acted as a partial agonist with about 69% efficacy compared to 1,25(OH)₂D₃. nih.gov

Conversely, some adamantane-containing analogs act as VDR antagonists. These compounds bind to the receptor but fail to stabilize the active conformation required for gene transcription; instead, they block the receptor from being activated by the natural hormone. nih.govscite.ai For instance, the analog ADTT exhibits high VDR affinity but very low efficacy (15%), while strongly inhibiting the action of 1,25(OH)₂D₃, a typical characteristic of an antagonist. nih.gov This modulation of activity—from agonist to antagonist—is highly dependent on the precise structure and placement of the adamantane group and other side-chain modifications. nih.gov

The three-dimensional arrangement of atoms, or stereochemistry, within the vitamin D analog molecule plays a critical role in its interaction with the VDR and its resulting biological potency. nih.gov Modifications to the stereochemistry of the A-ring, C/D-rings, or the side chain can significantly alter the compound's activity. nih.gov

Table 4: Biological Activities of Adamantane-Containing Vitamin D Analogs

Compound VDR Affinity (IC₅₀) Transcriptional Activity (EC₅₀) Efficacy (% of 1,25(OH)₂D₃) Activity Profile
1,25(OH)₂D₃ (Natural Hormone) 1 x 10⁻¹⁰ M 1 x 10⁻¹⁰ M 100% Full Agonist
ADTT (3b) 1.3 x 10⁻¹⁰ M 1 x 10⁻⁹ M 15% Antagonist
ADTK1 (5b) 0.5 x 10⁻⁹ M 1 x 10⁻¹⁰ M 69% Partial Agonist
AD47 Binds to VDR Weakly induces gene expression - Partial Agonist/Antagonist

Enzyme Inhibition Studies (e.g., Urease) for Adamantane-Based Compounds

The rigid, lipophilic, and three-dimensional structure of the adamantane cage has made it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors. Researchers have incorporated the adamantyl moiety into various molecular frameworks to enhance their interaction with enzyme active sites, leading to improved potency and pharmacokinetic profiles. nih.gov A significant area of this research has focused on the inhibition of urease, a nickel-dependent metalloenzyme that plays a crucial role in the pathogenesis of diseases caused by bacteria like Helicobacter pylori. mdpi.com

Research Findings on Adamantane-Thiourea Conjugates

A notable area of investigation involves the synthesis of amantadine-thiourea conjugates as potent inhibitors of Jack bean urease. mdpi.comnih.gov In one study, a series of novel amantadine-thiourea hybrids were synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov The findings demonstrated that all the synthesized compounds exhibited greater potency than thiourea (B124793), a standard urease inhibitor. mdpi.comresearchgate.net

The structure-activity relationship (SAR) data revealed that the nature of the substituent attached to the thiourea group significantly influences the inhibitory activity. mdpi.com Key findings from these studies include:

Influence of Alkyl vs. Aryl Chains: Adamantyl derivatives featuring alkyl chains were generally found to be more active than their aryl counterparts. mdpi.comresearchgate.net

Potent Alkyl Derivative: The compound N-(adamantan-1-ylcarbamothioyl)octanamide, which has a seven-carbon alkyl chain, demonstrated exceptional activity with an IC₅₀ value of 0.0085 ± 0.0011 µM. mdpi.comnih.govkfupm.edu.sa This suggests that a long alkyl chain plays a critical role in enhancing enzyme inhibition. mdpi.comnih.govresearchgate.net

Potent Aryl Derivative: Within the aryl series, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was identified as the most effective inhibitor, with an IC₅₀ value of 0.0087 ± 0.001 µM. mdpi.comnih.govkfupm.edu.sa

Mechanism of Inhibition: Kinetic analysis performed on the most potent compound, N-(adamantan-1-ylcarbamothioyl)octanamide, identified its mode of inhibition as non-competitive. mdpi.comnih.govnih.gov This was supported by molecular docking studies, which suggested that the inhibitor interacts with amino acid residues outside the enzyme's catalytic site. mdpi.comnih.gov

The table below summarizes the urease inhibition data for selected amantadine-thiourea derivatives.

Compound NameSubstituent GroupIC₅₀ (µM)
N-(adamantan-1-ylcarbamothioyl)octanamide7-Carbon Alkyl Chain0.0085 ± 0.0011
N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide2-Chlorophenyl0.0087 ± 0.001
Thiourea (Standard)-21.0 ± 0.1 (Reference Value)

Research on Other Adamantane-Based Inhibitors

Further research has expanded the scope of adamantane-based urease inhibitors to other chemical classes.

Adamantane-Linked Aminothiazoles: A series of adamantane-linked aminothiazole derivatives were synthesized and screened for their inhibitory activity against urease. researchgate.net Several of these compounds showed excellent inhibitory potential, significantly more potent than the standard inhibitor, thiourea. researchgate.net For instance, the most active compound from this series displayed an IC₅₀ value of 13.05 ± 0.2 µM, compared to 21.021 ± 0.02 µM for thiourea in the same study. researchgate.net

Memantine-Derived Thioureas: The therapeutic drug memantine (B1676192), which features an adamantane core, has also been used as a starting point for developing urease inhibitors. researchgate.net While memantine itself was found to be inactive, several of its phenyl-substituted thiourea derivatives showed notable urease inhibition, with the most potent compounds having an IC₅₀ value of 17.2 µM. researchgate.net Other derivatives in this series displayed moderate activity with IC₅₀ values ranging from 23.8 to 56.3 µM. researchgate.net

The data from these studies are presented in the table below.

Compound SeriesCompound IDIC₅₀ (µM)
Adamantane-Linked Aminothiazoles6g13.05 ± 0.2
6k17.12 ± 0.1
6c18.07 ± 0.11
Memantine-Derived Thioureas317.2 ± 0.4
617.2 ± 0.7
Standard InhibitorThiourea21.021 ± 0.02

These studies collectively underscore the utility of the adamantane scaffold in designing potent urease inhibitors. The lipophilicity and rigid structure of adamantane can be strategically utilized to enhance binding affinity and inhibitory activity against this clinically relevant enzyme. nih.govmdpi.com

Molecular Interactions and Mechanistic Elucidation

Ligand-Protein Binding Characterization

The interaction of ligands with proteins is a highly specific process governed by a combination of forces that stabilize the protein-ligand complex. researchgate.net For adamantane-containing molecules, binding is often driven by the favorable insertion of the bulky, nonpolar adamantane (B196018) cage into hydrophobic pockets of a protein, supplemented by more specific interactions like hydrogen bonds from its substituents. rsc.orgresearchgate.net

Hydrogen bonds are critical for the stability and specificity of protein-ligand complexes. researchgate.netnih.gov They are directional interactions between a hydrogen atom donor (like N-H or O-H) and an electronegative acceptor atom (typically oxygen or nitrogen). nih.govcore.ac.uk In the case of Methyl 2-(1-adamantyl)acetate (B14764164), the ester functional group provides potential hydrogen bond acceptor sites—the carbonyl oxygen and the ester oxygen.

While specific crystallographic data for Methyl 2-(1-adamantyl)acetate bound to a protein is not widely available, analysis of other adamantane derivatives in complex with proteins reveals common patterns. For instance, adamantane derivatives designed as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors have been shown to form strong hydrogen bonds with key active site residues, such as Ser170 and Tyr183. nih.gov Similarly, studies on adamantyl-containing iminothiazolidinones as elastase inhibitors show hydrogen bonding with SER225. rsc.org These interactions are crucial for orienting the ligand within the active site and contribute significantly to the binding affinity. nih.gov The evaluation of hydrogen bond potential energy is a common component in molecular docking programs used to predict protein-ligand binding affinity. nih.gov

The potential for this compound to engage in such networks is entirely dependent on the topology of the target protein's binding site. If the pocket contains suitable hydrogen bond donor residues (e.g., the hydroxyl groups of serine, threonine, or tyrosine; the amide groups of asparagine or glutamine), the ester moiety of the molecule could act as an anchor.

Table 1: Potential Hydrogen Bonding Interactions for this compound in a Protein Binding Site

Functional Group on Ligand Atom Role Potential Partner Residues in Protein
Carbonyl (C=O) Oxygen H-bond Acceptor Serine, Threonine, Tyrosine, Lysine, Arginine, Histidine, Asparagine, Glutamine

A defining characteristic of the adamantane group is its high lipophilicity and rigid, cage-like structure. rsc.org This makes it an ideal pharmacophore for targeting hydrophobic pockets within proteins, which are crucial for ligand binding, catalysis, and transport. nih.gov The hydrophobic effect, which drives nonpolar molecules out of an aqueous environment, is a major driving force for the binding of adamantane-containing ligands. researchgate.net

The insertion of the adamantane moiety into a complementary hydrophobic cavity maximizes van der Waals contacts and displaces water molecules, leading to a favorable increase in entropy that strengthens binding affinity. researchgate.netmdpi.com This principle has been exploited in the design of various drugs and probes. For example, adamantane-based amphiphiles have shown superior efficacy in solubilizing and stabilizing membrane proteins compared to conventional detergents, highlighting the importance of the hydrophobic group's structure. rsc.org Furthermore, conjugating an adamantane moiety to a molecule can induce the degradation of a target protein through a process known as hydrophobic tagging, where the adamantane group mimics a partially unfolded protein state. mdpi.com

The binding of this compound to a protein target would be significantly influenced by these hydrophobic interactions. The adamantane cage would likely orient itself within a nonpolar pocket lined with amino acid residues such as leucine, isoleucine, valine, and phenylalanine, while the methyl acetate (B1210297) group could be positioned towards the more solvent-exposed region or interact with other specific sub-pockets. researchgate.netmdpi.com

Non-Covalent Interactions in Molecular Structures

Beyond the context of protein binding, non-covalent interactions dictate how molecules like this compound self-assemble in the solid state and behave in solution. These weak forces, including hydrogen bonds and van der Waals interactions, are fundamental to the material's physical properties. rsc.org

While the adamantane core itself is incapable of forming hydrogen bonds, functional groups attached to it can participate in extensive hydrogen-bonding networks. rsc.org In the solid state, these interactions are key to stabilizing the crystal packing. acs.org

Intermolecular Hydrogen Bonding: In various adamantane derivatives, such as those containing amide or sulfonamide groups, intermolecular hydrogen bonds (e.g., N-H···O, N-H···S) are the primary interactions that define the crystal lattice. rsc.orgnih.gov For this compound, the primary intermolecular interactions would likely be weaker C-H···O hydrogen bonds, where a hydrogen atom from the adamantyl or methyl group interacts with an oxygen atom of the ester group on an adjacent molecule. nih.gov Such interactions, though weak, collectively contribute to the stability of the crystal structure. nih.gov

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds occur within a single molecule and can significantly influence its conformation. nih.gov This typically requires the presence of both a donor and an acceptor group that can be brought into proximity by the molecule's covalent structure, often forming a five- or six-membered ring. nih.gov In molecules like 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, an intramolecular N-H···O=C hydrogen bond locks the molecular conformation. acs.org this compound lacks a strong hydrogen bond donor, making the formation of a conventional intramolecular hydrogen bond unlikely. However, weak C-H···O interactions between the adamantane cage and the ester group could potentially influence its preferred conformation.

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The adamantane cage is exceptionally rigid, with its six-membered rings locked in a fixed chair conformation. nih.gov This rigidity reduces the entropic penalty upon binding to a target, which can be advantageous in drug design.

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the adamantane cage to the acetate group. The key dihedral angle to consider is the one defining the orientation of the ester group relative to the adamantyl cage. Theoretical and experimental studies on similar molecules, such as methyl cyanoacetate, show that different conformers (e.g., syn and gauche) can exist with small energy differences between them. researchgate.net

| C-H···π Interactions | A weak hydrogen bond between a C-H group and a π-system (e.g., an aromatic ring). nih.gov | Can contribute to the stability of protein-ligand complexes if aromatic residues are present. nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including Methyl 2-(1-adamantyl)acetate (B14764164). By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.

The adamantyl cage possesses a high degree of symmetry with distinct proton and carbon environments. In Methyl 2-(1-adamantyl)acetate, the key structural features to be confirmed by NMR are the adamantyl group, the methylene (B1212753) bridge (-CH₂-), and the methyl ester group (-COOCH₃).

Based on typical chemical shifts for adamantane (B196018) derivatives and esters, the expected NMR data for this compound would be as follows:

Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Adamantyl-CH (tertiary) ~2.00 Broad singlet 3H
Methylene (-CH₂-) ~2.20 Singlet 2H
Adamantyl-CH₂ (secondary) ~1.60 - 1.80 Multiplet 12H

Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~170 - 185
Methyl Ester (-OCH₃) ~50 - 65
Methylene (-CH₂-) ~40 - 45
Adamantyl-C (quaternary) ~30 - 40
Adamantyl-CH (tertiary) ~25 - 35

NMR spectroscopy is not only used for final product characterization but also serves as a powerful technique for real-time or quasi-real-time reaction monitoring. The synthesis of this compound, for instance from 1-adamantaneacetic acid and methanol (B129727), can be tracked by observing specific changes in the NMR spectrum.

For example, during the esterification of 1-adamantaneacetic acid, ¹H NMR spectroscopy would show the disappearance of the acidic proton signal of the carboxylic acid (typically >10 ppm) and the concurrent appearance of a new singlet at approximately 3.67 ppm, corresponding to the methyl protons of the ester group. libretexts.org Similarly, ¹³C NMR would show a characteristic shift in the carbonyl carbon resonance as it transitions from a carboxylic acid environment to an ester environment. libretexts.orglibretexts.org This allows chemists to assess reaction progress, determine conversion rates, and detect the formation of any side products without the need for isolating intermediates.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₃H₂₀O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate molecular weight of 208.30 g/mol . chemicalbook.comchemical-suppliers.eu

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a characteristic pattern that acts as a molecular fingerprint. The fragmentation of adamantane derivatives is often dominated by the stability of the adamantyl cation. nih.gov For this compound, the expected fragmentation pattern would include key fragments that reveal its structural components.

Expected Mass Spectrometry Fragmentation for this compound

m/z Fragment Ion Description
208 [C₁₃H₂₀O₂]⁺˙ Molecular Ion (M⁺˙)
177 [C₁₂H₁₇O]⁺ Loss of methoxy (B1213986) radical (•OCH₃)
149 [C₁₁H₁₇]⁺ Loss of carbomethoxy group (•COOCH₃)
135 [C₁₀H₁₅]⁺ Adamantyl cation; often the base peak due to its high stability

The observation of the adamantyl cation at m/z 135 is a strong indicator of the presence of the adamantane cage in the molecule. nih.gov This, combined with the molecular ion peak, provides compelling evidence for the compound's identity.

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR and MS provide information about connectivity and mass, X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions.

The fundamental building block of a crystal is the unit cell, which is defined by its lattice parameters (a, b, c, α, β, γ). X-ray diffraction precisely determines these parameters, defining the crystal system and space group. For example, adamantane itself crystallizes in a face-centered cubic structure at ambient conditions with a unit cell parameter of a = 9.426 Å.

In more complex adamantane derivatives, the crystal packing is governed by a balance of steric demands from the bulky adamantane group and weaker intermolecular forces like van der Waals interactions. The analysis of crystal packing reveals how molecules arrange themselves to achieve maximum stability in the solid state, which can influence physical properties such as melting point and solubility.

Illustrative Crystal Data for an Adamantane Analog (1-(Bromomethyl)adamantane)

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (Å) 6.8831 (3)
b (Å) 18.0673 (8)
c (Å) 7.9628 (4)
α (°) 90
β (°) 90
γ (°) 90

This data for an analog demonstrates the level of detail obtained from X-ray diffraction, which would be similarly applied to determine the solid-state structure of this compound should suitable crystals be grown.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of both the adamantane skeleton and the methyl ester group.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2850 - 2920 C-H stretch Adamantyl CH and CH₂
~1735 C=O stretch Ester carbonyl

The strong absorption band around 1735 cm⁻¹ is particularly diagnostic for the ester's carbonyl group. The sharp peaks in the 2850-2920 cm⁻¹ region are characteristic of the C-H bonds within the saturated adamantane cage. This technique provides a quick and effective confirmation that the key functional groups are present in the synthesized molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. In the context of "this compound," HPLC is the preferred method for assessing its purity. The process involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The differential partitioning of the analyte between the mobile phase (liquid solvent) and the stationary phase (adsorbent material) facilitates separation.

However, the analysis of "this compound" by HPLC presents a significant challenge due to its molecular structure. The compound lacks a chromophore, which is a part of a molecule responsible for absorbing ultraviolet-visible (UV-Vis) light. veeprho.combenthamdirect.com Standard HPLC systems most commonly employ UV-Vis detectors, which rely on the analyte's ability to absorb light for detection and quantification. veeprho.com Since "this compound" does not absorb light in the typical UV-Vis range, its detection at low concentrations is difficult, making accurate purity assessment problematic. veeprho.comnu.edu.om

To overcome this limitation, two primary strategies are employed: using alternative detection methods or, more commonly, modifying the analyte through a process called derivatization. benthamdirect.comresearchgate.net While detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) can be used for non-chromophoric compounds, derivatization to introduce a chromophore or a fluorophore is a well-established and widely used approach to enable sensitive detection with standard HPLC-UV or fluorescence detectors (FLD). nu.edu.omresearchgate.net Reversed-phase HPLC (RP-HPLC) on C18-modified columns is often recommended for the purification control and identification of adamantane derivatives due to its high selectivity. researchgate.net

The validation of an HPLC method for purity assessment involves evaluating several parameters to ensure the results are reliable. These parameters, as demonstrated in the analysis of related complex molecules, typically include specificity, linearity, precision, accuracy, and robustness. jfda-online.comscielo.br

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).Peak purity analysis, no interference at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% of the spiked amount.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition.

This table presents typical validation parameters for an HPLC purity assessment method.

Pre-Column Derivatization Techniques for Enhanced Detection

Pre-column derivatization is a strategic chemical modification of an analyte before its injection into the HPLC system. sdiarticle4.com This technique is employed to convert a compound that is difficult to detect into a derivative with properties that are highly suitable for detection, typically by attaching a UV-absorbing or fluorescent "tag." researchgate.netsdiarticle4.com For non-chromophoric compounds like "this compound," this approach is essential for achieving the sensitivity required for trace-level quantification and purity analysis. veeprho.com

The process involves reacting the analyte with a derivatizing reagent in a vial before analysis. sdiarticle4.com This method offers flexibility in reaction conditions (e.g., time, temperature, solvent) and allows for the removal of excess reagent before injection, preventing potential interference with the chromatography. sdiarticle4.com The key requirements for a successful pre-column derivatization reaction are that it should be rapid, quantitative, and produce a single, stable derivative. sdiarticle4.com

While "this compound" itself does not have a readily derivatizable functional group like a primary amine, a common strategy involves its hydrolysis to the corresponding carboxylic acid, 2-(1-adamantyl)acetic acid. Carboxylic acids can then be reacted with a variety of reagents to form highly detectable esters or amides. Alternatively, derivatization could theoretically target the ester group directly, though this is less common.

For the derivatization of the hydrolyzed carboxylate form of "this compound," several types of reagents could be utilized.

Derivatizing Reagent Class Example Reagent Target Functional Group Resulting Derivative Detection Method
Phenacyl Halidesp-Bromophenacyl Bromide (PBPB)Carboxylic AcidUV-absorbing EsterUV
Coumarin-based Reagents4-Bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc)Carboxylic AcidFluorescent EsterFluorescence
Anthracene-based Reagents9-Anthryldiazomethane (ADAM)Carboxylic AcidFluorescent EsterFluorescence
Naphthyl Chloroformates(2-Napthoxy) Acetyl ChlorideAmine (for related compounds)UV-absorbing AmideUV

This table summarizes potential pre-column derivatization reagents that could be adapted for the analysis of "this compound" following hydrolysis.

The derivatization of 2-(1-adamantyl)acetic acid with a fluorescent tag like 4-bromomethyl-7-methoxycoumarin would proceed via a nucleophilic substitution reaction, catalyzed by a base, to yield a stable, highly fluorescent ester. This derivative can then be easily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector, allowing for precise quantification and the detection of impurities at very low levels.

Computational Chemistry and Molecular Modeling of Methyl 2 1 Adamantyl Acetate and Its Analogs

Molecular Docking Simulations for Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov For adamantane (B196018) derivatives, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity. The adamantane moiety often enhances lipophilicity and stability, improving the pharmacokinetics of drugs. nih.gov Its cage-like structure can fit into lipophilic pockets within protein active sites, acting as an effective anchor. nih.govnih.gov

Molecular docking simulations predict how Methyl 2-(1-adamantyl)acetate (B14764164) and its analogs bind to the active sites of biological targets, such as enzymes and receptors. These simulations calculate a binding affinity score, which estimates the strength of the interaction. mdpi.com

For instance, in studies of adamantane derivatives as potential inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) or porcine pancreatic elastase, docking is used to identify key interactions. mdpi.comrsc.org The bulky adamantyl group typically occupies a hydrophobic pocket, while adjacent functional groups, like the ester in Methyl 2-(1-adamantyl)acetate, form specific hydrogen bonds or electrostatic interactions with amino acid residues in the active site. rsc.org

One study on adamantane-linked 1,2,4-triazoles found that while the parent compounds had favorable predicted binding affinity scores, they failed to form crucial interactions with key active site residues. mdpi.com This highlights that a good score alone is insufficient; the specific binding mode is critical for biological activity.

Table 1: Representative Predicted Binding Affinities of Adamantane Analogs with Biological Targets

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions
Adamantyl-iminothiazolidinonesPorcine Pancreatic Elastase-28.03 kJ/mol (for compound 5h)Hydrophobic interactions with the adamantane cage; specific interactions from the thiazolidinone core. rsc.org
Adamantane-linked 1,2,4-triazoles11β-HSD1Comparable to native ligandPrimarily hydrophobic interactions; lack of key hydrogen bonds in initial designs. mdpi.com
Amantadine (B194251) DerivativesInfluenza A M2 ChannelNot specifiedHydrophobic interactions with Val27 residues, blocking the proton channel. nih.gov
Adamantane-based LigandsSigma-2 ReceptorNot specifiedBinding within a specific pocket identified through docking. researchgate.net

Note: Data is derived from studies on adamantane analogs, as specific docking data for this compound was not available in the searched literature. The values represent examples of computational predictions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture than static docking poses. researchgate.net For adamantane derivatives, MD simulations are used to assess the stability of the ligand-receptor complex, analyze conformational changes in both the ligand and the protein, and understand the role of solvent molecules. nih.govmdpi.com

Simulations lasting nanoseconds can reveal whether an initial docking pose is stable or if the ligand shifts to a more favorable conformation. researchgate.net For example, MD studies on the influenza M2 proton channel with adamantane-based drugs like amantadine have shown that the binding expands a water-free region within the channel, thereby blocking proton conductivity. nih.gov Furthermore, MD simulations can elucidate how the rigidity of the adamantane cage influences the flexibility of attached side chains, which is crucial for optimizing interactions with a target. mdpi.com The stability of a protein-ligand complex during an MD simulation, often measured by the Root Mean Square Deviation (RMSD), is a key indicator of a viable binding mode. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. nih.govscienceopen.com These calculations provide information on molecular orbital energies (such as HOMO and LUMO), charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. nih.govresearchgate.net

For adamantane and its derivatives, quantum calculations can predict how substitutions on the cage affect its electronic properties. For example, substituting carbon atoms with boron has been shown to progressively destabilize the molecular framework and significantly narrow the HOMO-LUMO gap, which can alter the molecule's optical and electronic behavior. nih.gov Such insights are crucial for designing adamantane-based materials with tailored properties. nih.gov These methods can also predict the reactivity of different positions on the adamantane scaffold, indicating, for instance, that the bridgehead hydrogens are most reactive toward electrophilic reagents. researchgate.net This information is invaluable for planning chemical syntheses and understanding metabolic pathways.

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) integrates computational methods like docking, MD, and quantum chemistry to create novel therapeutic agents with improved potency and selectivity. mdpi.com The adamantane scaffold is an excellent starting point for SBDD due to its unique properties:

Rigid Scaffold : Its rigidity allows for the precise positioning of functional groups to optimize interactions with a biological target. researchgate.netpublish.csiro.au

Hydrophobic Anchor : The bulky, lipophilic cage can effectively occupy hydrophobic pockets in proteins, serving as a strong anchor for the rest of the molecule. nih.gov

Improved Pharmacokinetics : The adamantane moiety often enhances metabolic stability and bioavailability. nih.govnih.gov

An SBDD workflow using an adamantane analog might begin with docking the scaffold into a target's active site. mdpi.com Based on the initial poses, new derivatives are designed in silico to form additional favorable interactions, such as hydrogen bonds or salt bridges, with nearby amino acid residues. mdpi.com MD simulations would then be used to validate the stability of these new designs before committing to chemical synthesis. This iterative cycle of computational design, synthesis, and biological testing accelerates the discovery of potent and selective drug candidates. researchgate.net

Q & A

Basic: What synthetic methodologies are effective for producing Methyl 2-(1-adamantyl)acetate, and how do reaction parameters influence yield?

Answer:
this compound can be synthesized via esterification of 2-(1-adamantyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) or via coupling reactions using activated intermediates. Reaction parameters such as temperature (typically 60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading significantly impact yield. For example, prolonged reflux in methanol with a catalytic amount of sulfuric acid achieves ~75% yield, while side reactions like adamantane ring oxidation may occur at higher temperatures. Monitoring via TLC or GC-MS is recommended to optimize conditions .

Basic: How is NMR spectroscopy employed to confirm the structural integrity of this compound?

Answer:
¹³C NMR is critical for identifying the adamantyl moiety and ester group. Key signals include:

  • Adamantane carbons : δ 27–40 ppm (distinctive for bridgehead and methylene carbons) .
  • Ester carbonyl : δ ~170 ppm.
  • Methoxy group : δ ~52 ppm.
    ¹H NMR reveals the methoxy singlet at δ 3.6–3.7 ppm and adamantane protons as broad singlets (δ 1.6–2.1 ppm). Discrepancies in integration ratios or unexpected peaks (e.g., δ 5–6 ppm for olefins) indicate impurities or degradation .

Basic: What storage conditions ensure the long-term stability of this compound?

Answer:
Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). The compound remains stable for ≥2 years under these conditions, as demonstrated by analogous adamantane derivatives . Avoid aqueous environments to prevent ester hydrolysis. Periodic analysis via HPLC (C18 column, acetonitrile/water mobile phase) is advised to monitor purity .

Advanced: How does the adamantyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:
The adamantyl group’s steric bulk and electron-donating nature decrease electrophilicity at the ester carbonyl, slowing nucleophilic attack. Computational studies (DFT) reveal a higher activation energy (~15 kJ/mol) compared to linear alkyl esters. However, the rigidity of the adamantane scaffold enhances regioselectivity in reactions with bulky nucleophiles (e.g., Grignard reagents). Solvent effects (e.g., DMF vs. THF) further modulate reactivity .

Advanced: What role does this compound play in drug design, particularly in enhancing pharmacokinetic properties?

Answer:
The adamantyl moiety improves lipid solubility and membrane permeability, as seen in adapalene derivatives . In preclinical studies, adamantane-containing esters exhibit prolonged half-lives due to resistance to enzymatic hydrolysis. For example, replacing a phenyl group with adamantyl in prodrugs increases bioavailability by ~30% in rodent models. Structure-activity relationship (SAR) studies highlight the balance between steric bulk and metabolic stability .

Advanced: How can computational modeling predict the metabolic pathways of this compound?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations identify potential cytochrome P450 binding sites. Key descriptors include:

  • LogP : ~3.5 (predicts high blood-brain barrier penetration).
  • Polar surface area : <60 Ų (favors absorption).
    Metabolite prediction tools (e.g., SwissADME) suggest primary oxidation at the adamantane bridgehead and ester hydrolysis to 2-(1-adamantyl)acetic acid. Validate predictions with in vitro microsomal assays .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

  • GC-MS : Use a non-polar column (e.g., DB-5MS) with splitless injection. Limit of detection (LOD): 0.1 µg/mL.
  • HPLC-UV : C18 column, isocratic elution (70:30 acetonitrile/water), λ = 254 nm.
  • LC-MS/MS : MRM transitions m/z 235 → 154 (quantifier) and 235 → 137 (qualifier) enhance specificity in biological samples .

Advanced: How do steric effects of the adamantyl group impact crystallographic characterization?

Answer:
X-ray diffraction reveals distorted tetrahedral geometry around the ester oxygen due to adamantane’s rigidity. Packing diagrams show van der Waals interactions between adamantyl moieties, contributing to high melting points (~120–125°C). Challenges include slow crystal growth in polar solvents; use hexane/ethyl acetate (9:1) for optimal crystal formation .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (potential irritant).
  • Spill management : Absorb with vermiculite, dispose as hazardous waste.
    Refer to SDS guidelines for adamantane derivatives, which recommend emergency showers and eye washes for accidental exposure .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Answer:
Yes, the adamantyl group’s rigidity and symmetry make it suitable for constructing MOFs with large pore volumes. Coordination with Zn²+ or Cu²+ in DMF yields frameworks with surface areas >1000 m²/g. Applications include gas storage (CO₂ uptake: 2.5 mmol/g at 1 bar) and catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.